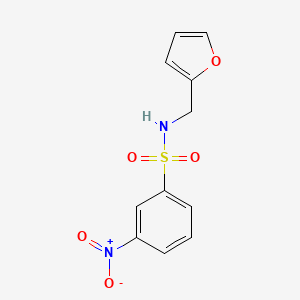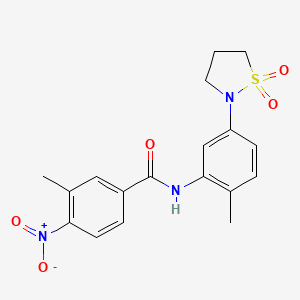
2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, also known as Compound A, is a synthetic compound that has shown potential as a therapeutic agent due to its anti-inflammatory and analgesic properties.
Mecanismo De Acción
2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a good safety profile with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A is its potential as a therapeutic agent for the treatment of pain and inflammation. However, its use in humans has not been studied extensively, and more research is needed to determine its safety and efficacy. Additionally, the synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A is complex and requires multiple steps, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A. One direction is to further investigate its potential as a therapeutic agent for the treatment of pain and inflammation in humans. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, the synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A could be optimized to make it more efficient and cost-effective for use in lab experiments.
Métodos De Síntesis
2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A is synthesized through a multi-step process that involves the reaction of 3-acetylindolizine-1-carboxylic acid with 2-amino-3-chloro-4-fluorobenzoyl chloride, followed by the reaction with ethyl oxalyl chloride. The product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A has been studied for its potential use as an anti-inflammatory and analgesic agent. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have demonstrated its ability to reduce pain and inflammation in animal models.
Propiedades
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-12-5-6-15(21)14(20)8-12/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDCVUZVFUSKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)


![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)




![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)

